Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and water
Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and water
An In-Depth Technical Guide to Determining the Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and Water
Abstract
The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of the novel compound 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in two fundamental solvents: dimethyl sulfoxide (DMSO), the standard for compound storage and initial screening, and water, the biological medium. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. We will explore both kinetic and thermodynamic solubility assays, providing step-by-step workflows and best practices for obtaining reliable and reproducible data.
Introduction: The Central Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, an increasing number of promising new chemical entities (NCEs) are characterized by high molecular weight and lipophilicity.[3] While these features can enhance target specificity, they often lead to poor aqueous solubility.[3][4] It is estimated that 70% to 80% of drug candidates in the development pipeline are poorly soluble.[5] This presents a significant challenge, as a drug must be in solution to be absorbed and exert its pharmacological effect.[6]
1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a compound of interest whose physicochemical properties, particularly its solubility, are yet to be fully characterized. Understanding its behavior in both a non-polar, aprotic solvent like DMSO and a polar, protic solvent like water is paramount for its progression as a potential therapeutic agent.
-
DMSO Solubility: DMSO is the universal solvent in early drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS).[8][9] A compound's insolubility in DMSO at required concentrations (typically 10-50 mM) can be an early red flag, hindering its inclusion in screening libraries.[9]
-
Aqueous Solubility: This is a more direct indicator of how a drug will behave in a biological system. Poor aqueous solubility can lead to low and variable bioavailability, making it difficult to establish a reliable dose-response relationship.[6][10]
This guide will delineate the experimental pathways to quantitatively assess the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in these two critical solvents.
Foundational Concepts: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different, yet complementary, information.[11]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][12][13] It reflects the compound's tendency to precipitate out of a supersaturated solution and is highly relevant to the conditions of many in vitro biological assays.[11][14] This is often the first solubility assessment performed due to its high-throughput nature.[1][11]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved forms are in equilibrium.[13][15] This measurement is more time-consuming but provides a more accurate reflection of a compound's solubility under physiological conditions.[16] It is typically determined using the shake-flask method.[11][16]
Experimental Workflow for Solubility Determination
The following sections provide detailed protocols for determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine.
General Materials and Instrumentation
-
Compound: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (solid powder, purity >95%)
-
Solvents: Anhydrous DMSO (≥99.9%), deionized or ultrapure water
-
Equipment: Analytical balance, vortex mixer, sonicator, benchtop centrifuge, temperature-controlled incubator/shaker, pH meter, HPLC-UV or LC-MS/MS system, 96-well plates (polypropylene for compound storage, UV-transparent for analysis if applicable), and filter plates (0.45 µm).
Diagram of the Overall Experimental Process
Caption: Overall workflow for solubility determination.
Protocol 1: Kinetic Aqueous Solubility Determination
This protocol is designed to quickly assess how the compound behaves when introduced from a DMSO stock into an aqueous environment.
Rationale: The rapid precipitation of a compound from a DMSO stock can lead to artificially low activity in biological screens.[17] This assay mimics that process to identify potential liabilities early.
-
Prepare a High-Concentration Stock: Accurately weigh 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and dissolve it in 100% DMSO to create a 10 mM stock solution.[7] Use vortexing and/or sonication to ensure complete dissolution.[7]
-
Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate. This results in a final DMSO concentration of 1%, which is generally well-tolerated by many cell-based assays.[13]
-
Incubation: Seal the plate and shake it at room temperature for a set period, typically 2 hours.[1]
-
Separation of Precipitate: Use a filter plate to separate any precipitated compound from the solution. Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.
-
Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method. A standard curve prepared in the same aqueous buffer/DMSO mixture is required for accurate quantification.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed, or the measured concentration in the supernatant at the point where precipitation begins.
Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)
This is the gold standard for determining true equilibrium solubility.[12]
Rationale: This method ensures that the system has reached equilibrium, providing a definitive value for the compound's maximum solubility in water, which is critical for predicting in vivo dissolution.[16]
-
Preparation: Add an excess amount of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (e.g., 1-2 mg) to a known volume of water (e.g., 1 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.[16]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to sit undisturbed to let the undissolved solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the sample by centrifuging at high speed or filtering through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Confirmation of Equilibrium: To ensure equilibrium was reached, it is good practice to analyze samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.
Protocol 3: DMSO Solubility Determination
While often assumed to be high, it is important to confirm the upper limit of solubility in DMSO for stock solution preparation.
Rationale: Undissolved compound in a DMSO stock solution leads to inaccurate concentrations in downstream assays, causing unreliable results.[17]
-
Preparation: Prepare a series of vials with a fixed volume of DMSO (e.g., 0.5 mL).
-
Compound Addition: Add increasing amounts of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine to each vial to create a range of concentrations, some of which are expected to be above the solubility limit.
-
Equilibration: Vigorously vortex each vial and then place them on a shaker at room temperature for 24 hours to ensure maximum dissolution.
-
Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.
-
Quantification: Carefully take an aliquot from the supernatant of each vial, dilute it significantly with an appropriate solvent (e.g., acetonitrile), and determine the concentration using HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured concentration against the nominal (prepared) concentration. The point at which the measured concentration plateaus indicates the maximum solubility of the compound in DMSO.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format.
Table 1: Expected Solubility Data for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine
| Parameter | Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Thermodynamic Solubility | Water | 25 | Shake-Flask | Experimental Value | Calculated Value |
| Thermodynamic Solubility | Water | 37 | Shake-Flask | Experimental Value | Calculated Value |
| Maximum Solubility | DMSO | 25 | Equilibration | Experimental Value | Calculated Value |
Interpretation:
-
High DMSO Solubility (>50 mM): The compound is suitable for storage and use in typical HTS campaigns.
-
Aqueous Solubility >100 µM: Generally considered to have sufficient solubility for initial in vivo studies.
-
Aqueous Solubility <10 µM: The compound is poorly soluble, and formulation strategies (e.g., amorphous solid dispersions, salt formation) may be required to improve bioavailability.[5]
-
Kinetic vs. Thermodynamic Discrepancy: A large drop from kinetic to thermodynamic solubility may indicate that the compound readily forms a stable, less soluble crystal lattice from a supersaturated state.
Conclusion
Determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in both DMSO and aqueous media is a foundational step in its evaluation as a drug candidate. The protocols outlined in this guide provide a robust framework for obtaining high-quality kinetic and thermodynamic solubility data. These findings will be instrumental in guiding subsequent stages of drug development, from the design of reliable in vitro assays to the formulation of an effective dosage form for in vivo studies. A thorough understanding of this fundamental property is not merely a data point but a critical component of a successful drug discovery program.
References
- DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.).
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
- Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. (2023). Helvetica Chimica Acta, 106(4), e202200198.
- A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies - MDPI. (2024). Molecules, 29(21), 5038.
- Tarasova, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
-
1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | CAS 5845-29-4. (n.d.). American Elements. Retrieved February 25, 2026, from [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed. (2019, January 11). Retrieved February 25, 2026, from [Link]
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery.
- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (2025). Molecules, 30(13), 5214.
- Bergström, C. A., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 39(6), 1146-1159.
- Yang, D.-S. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide.
- Kumar, S., & Singh, A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 13(5), 1187.
- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8751-8753.
- Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals - MDPI. (2025). Molecules, 30(22), 5432.
-
11: Thermodynamics of Solubility - Chemistry LibreTexts. (2021, March 15). Retrieved February 25, 2026, from [Link]
-
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. (n.d.). Retrieved February 25, 2026, from [Link]
-
Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved February 25, 2026, from [Link]
- Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green - MDPI. (2023). Applied Sciences, 13(18), 10129.
- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.
- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol - Semantic Scholar. (n.d.). Retrieved February 25, 2026, from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-A-El-Sayed/f412c1b5a5b583925c48667c47d7f9b0f4a2e1c9
- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025). International Journal of Molecular Sciences, 26(14), 7890.
-
Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved February 25, 2026, from [Link]
-
Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.). Retrieved February 25, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]
-
1-Benzhydryl-4-methylpiperazine | Solubility of Things. (n.d.). Retrieved February 25, 2026, from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 4. veranova.com [veranova.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. ispe.gr.jp [ispe.gr.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. asianpubs.org [asianpubs.org]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
